9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene is a chemical compound characterized by its unique spirocyclic structure, which incorporates a pyrrolidine moiety. This compound falls under the classification of azaspiro compounds, which are known for their complex three-dimensional structures and potential biological activities. The synthesis and study of such compounds are significant in medicinal chemistry due to their potential applications in drug development.
The synthesis of 9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene can be achieved through several methods, often involving multi-step organic reactions. A common synthetic route includes the use of a pyrrolidine derivative as a nucleophile in a reaction with a suitable electrophile that contains the spirocyclic framework.
One effective method involves the reaction of 4-(Pyrrolidin-1-yl)-1-oxa-9-azaspiro[5.5]undecane dihydrochloride with various electrophiles under controlled conditions to yield the target compound. The reaction typically requires solvents like dimethylformamide and may involve catalytic agents such as sodium hydride to facilitate the formation of the desired spirocyclic structure .
The technical details of the synthesis include:
The molecular structure of 9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene features a spirocyclic arrangement, which is indicative of its azaspiro classification. The compound contains a pyrrolidine ring attached to a spiro center, contributing to its unique three-dimensional conformation.
Key structural data can be analyzed using spectroscopic techniques:
9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene can participate in various chemical reactions due to its functional groups. Common reactions include:
The reaction conditions can vary significantly based on the desired outcome:
The mechanism of action for compounds like 9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene often involves interactions with biological targets such as receptors or enzymes. The presence of the pyrrolidine ring may enhance binding affinity due to conformational flexibility.
Experimental studies utilizing radiolabeled compounds or receptor binding assays can provide quantitative data on binding affinities and mechanisms, supporting hypotheses about their pharmacological effects .
Key physical properties include:
Chemical properties such as reactivity with acids or bases, stability under various conditions, and potential for oxidation are essential for understanding how this compound behaves in biological systems.
Relevant data from studies indicate that 9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene exhibits stability under neutral pH but may degrade under extreme acidic or basic conditions .
9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene has potential applications in medicinal chemistry, particularly in drug discovery programs targeting neurological disorders or as antimicrobial agents. Its unique structure may allow for selective interactions with specific biological targets, making it a candidate for further pharmacological studies.
Research into similar compounds has shown promising results in modulating receptor activity, suggesting that this compound could play a role in developing new therapeutic agents .
The spiro[5.5]undecane system, featuring two fused six-membered rings sharing a central carbon atom, provides exceptional conformational stability while enabling spatial projection of functional groups in three dimensions. This architecture reduces the entropic penalty upon binding to biological targets compared to linear or planar structures. The 3-azaspiro[5.5]undecane variant incorporates a nitrogen atom within the heterocyclic ring, significantly enhancing its hydrogen-bonding capacity and aqueous solubility. Computational studies reveal that the spiro-conformation imposes specific dihedral angles that pre-organize the molecule for optimal target engagement, particularly at G-protein coupled receptors (GPCRs) and enzymes [3] [6].
Table 1: Clinically Investigated Spiro[5.5]undecane Derivatives
Compound Name | Therapeutic Target | Structural Features | Development Status |
---|---|---|---|
AZD1979 | Melanin-concentrating hormone receptor 1 (MCHr1) | 2-Oxa-6-azaspiro[3.3]heptane core | Clinical Trials (Phase I) |
LY2881835 | Free fatty acid receptor 1 (FFA1/GPR40) | 1-Oxa-9-azaspiro[5.5]undecane moiety | Clinical Trials (Phase I) |
Fasiglifam (TAK-875) Analog | Free fatty acid receptor 1 (FFA1/GPR40) | Spirocyclic periphery with pyrimidine | Preclinical Optimization |
The physicochemical profile of 9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene exemplifies the advantages of this scaffold. With a molecular weight of 220.35 g/mol (C₁₄H₂₄N₂), predicted boiling point of 330.2±42.0°C, density of 1.03±0.1 g/cm³, and pKa of 10.88±0.40, it occupies a favorable chemical space for central nervous system (CNS) penetration and oral bioavailability. The unsaturation at C7-C8 (Undec-7-Ene) introduces molecular rigidity while maintaining sufficient flexibility for target accommodation. This strategic incorporation of a double bond reduces the number of freely rotatable bonds, potentially decreasing metabolic vulnerability while optimizing ligand efficiency. The spiro[5.5]undecane framework has demonstrated particular utility in neuropharmacology, evidenced by its presence in compounds targeting 5-HT₁ₐ receptors, melanin-concentrating hormone receptors, and neurodegenerative pathways [1] [2] [8].
The pyrrolidine moiety appended to the 3-azaspiro[5.5]undecane core represents a strategic molecular design choice with profound implications for bioavailability optimization. Pyrrolidine, a five-membered secondary amine heterocycle, contributes significantly to the molecular polarity and basic character of these compounds. The tertiary amine in 9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene (pKa ~10.88) exists predominantly in protonated form at physiological pH, enhancing aqueous solubility and facilitating interactions with complementary acidic residues in biological targets. This protonation state also reduces P-glycoprotein-mediated efflux, a critical determinant for CNS exposure in neuroactive compounds [2] [5].
Table 2: Pyrrolidine versus Alternative Nitrogen Heterocycles in Spirocyclic Systems
Pharmacokinetic Parameter | Pyrrolidine Derivatives | Piperidine Derivatives | Azetidine Derivatives |
---|---|---|---|
cLogP | Moderate (1.03 ± 0.1) | Higher (1.5-2.0) | Lower (0.5-1.0) |
Basic pKa | ~11.0 | ~10.5 | ~10.0 |
Passive Permeability | Moderate to High | High | Moderate |
P-gp Efflux Ratio | Low to Moderate | Moderate to High | Low |
Metabolic Stability | Oxidation at α-carbons | Oxidation at ring carbons | Ring opening vulnerabilities |
Compared to bulkier piperidine alternatives, the pyrrolidine group offers a superior balance between lipophilicity and polarity. This is evidenced by the predicted logP value of 1.03±0.1 for 9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene, which positions it within the optimal range for blood-brain barrier penetration (logP 1-3) while minimizing non-specific tissue distribution. The smaller ring size of pyrrolidine versus piperidine reduces molecular weight and polar surface area without compromising hydrogen-bonding capacity. This structural economy translates to enhanced ligand efficiency and improved fraction unbound in plasma, critical parameters for in vivo efficacy [1] [6].
Furthermore, pyrrolidine substitution significantly influences off-target pharmacology, particularly regarding hERG potassium channel interactions associated with cardiotoxicity. The constrained geometry of the pyrrolidine ring reduces the spatial freedom of the basic nitrogen compared to linear amines, thereby diminishing electrostatic interactions with hERG's pore-forming domain. This structural advantage has been exploited in the optimization of MCHr1 antagonists like AZD1979, where strategic incorporation of spirocyclic elements with pyrrolidine-like features minimized hERG inhibition while maintaining target potency [2] [6]. The electron-rich nature of the pyrrolidine nitrogen also facilitates salt bridge formation with aspartate or glutamate residues in target binding pockets, enhancing binding affinity and selectivity for aminergic GPCRs over unrelated targets.
The therapeutic exploration of azaspiro compounds originated with the investigation of natural spirocyclic alkaloids possessing significant biological activities. Early examples include rhynchophylline from Uncaria rhynchophylla, featuring a complex spiroindole framework with demonstrated neuroprotective effects through modulation of NMDA receptors and calcium channels. Similarly, spirotryprostatin A/B isolated from Aspergillus fumigatus exhibited potent antitumor properties through disruption of microtubule dynamics. These naturally occurring compounds established the pharmacophoric importance of the spirocyclic motif in molecular recognition and inspired synthetic efforts to develop structurally simplified analogs with improved drug-like properties [5] [9].
The 1980s witnessed the first synthetic spirocyclic therapeutic agents, most notably the anxiolytic drug buspirone (Buspar®), which features an azaspirodecanedione core. Buspirone's clinical success validated the 8-azaspiro[4.5]decane-7,9-dione moiety as a privileged scaffold for serotonin 1A (5-HT₁ₐ) receptor modulation. Structure-activity relationship studies during this period revealed that the spiro-conformation was essential for activity, as open-chain analogs exhibited significantly reduced receptor affinity. A seminal 1996 study demonstrated that replacing buspirone's pyrimidinyl group with a 1,2,3,4-tetrahydroisoquinoline system maintained 5-HT₁ₐ affinity while altering metabolic pathways, establishing that the basic nitrogen atom and terminal cycloimide moiety constituted the essential pharmacophore rather than the specific heteroaromatic substituent [8].
"The discovery that spirocyclic constraints could simultaneously optimize receptor affinity and pharmacokinetic properties revolutionized medicinal chemistry approaches to GPCR-targeted therapeutics" [3].
The early 21st century saw systematic exploration of spirocyclic diversity through advances in synthetic methodology. Key developments included ring-closing metathesis, intramolecular Heck reactions, and spirocyclization strategies enabling efficient construction of 3-azaspiro[5.5]undecane derivatives. This synthetic accessibility facilitated structure-property relationship studies that established the optimal ring size for CNS penetration and oral bioavailability. The spiro[5.5]undecane system emerged as particularly advantageous due to its near-perfect geometric compromise between conformational flexibility and rigidity [3] [6]. Patent analyses reveal accelerating innovation in this chemical space, with over 47,000 spirocyclic compounds identified against approximately 200 biological targets. Currently, fourteen spirocyclic-containing medicines are marketed, spanning therapeutic areas from psychiatry (e.g., fluopireline for schizophrenia) to metabolic disorders [5] [7].
The compound 9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene (CAS 1422139-58-9) represents a contemporary embodiment of these historical developments. Its molecular architecture integrates three key evolutionary advances: (1) the spiro[5.5]undecane core for optimal three-dimensional display of pharmacophores, (2) the unsaturated bridge for conformational restriction and metabolic stability, and (3) the pyrrolidine terminus for directed hydrogen bonding and reduced hERG liability. While currently designated as a patent-protected research compound with restricted commercial availability, its structural features align with modern design principles for CNS-targeted therapeutics and illustrate the continuing innovation in azaspiro chemistry [1] [3] [5].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3